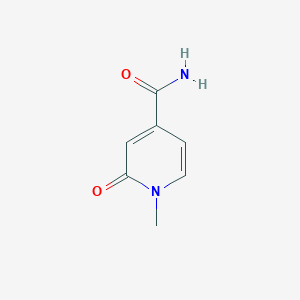

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

説明

特性

IUPAC Name |

1-methyl-2-oxopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASWUZCGTOFYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356221 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6433-99-4 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide: Discovery, Synthesis, and Scientific Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a molecule of significant interest within the field of medicinal chemistry. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, its structural motifs—the N-methyl-2-pyridone core and the carboxamide functional group—are hallmarks of a class of compounds with rich and diverse pharmacological history. This guide will therefore situate the compound within the broader context of 2-pyridone and dihydropyridine research, detailing its probable synthetic pathways, and exploring its potential biological significance based on the activities of closely related analogues. We will delve into the scientific rationale behind the synthesis of such molecules, providing detailed experimental protocols and conceptual frameworks relevant to drug discovery and development.

Introduction: The Privileged 2-Pyridone Scaffold

The 2-pyridone ring is a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility has rendered 2-pyridone derivatives the subject of intense investigation for decades, leading to the development of numerous therapeutic agents. The unique electronic properties of the 2-pyridone moiety, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet specific binding capabilities.

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide can be conceptualized as a deliberately designed molecule, leveraging the established biological importance of the 2-pyridone core. The addition of a carboxamide group at the 4-position introduces another key functional group known for its role in mediating interactions with biological macromolecules, often through hydrogen bonding. The N-methylation prevents tautomerization and locks the molecule in the pyridone form, which can be crucial for specific receptor interactions.

Historical Context and the Genesis of a Scaffold

A direct timeline for the discovery of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is not readily apparent from a survey of seminal literature. Its emergence is likely intertwined with the broader exploration of pyridone and dihydropyridine derivatives as potential therapeutic agents. The history of these larger chemical families provides the essential context for understanding the rationale behind the synthesis of this specific molecule.

The journey of pyridone chemistry began with early explorations into the derivatives of pyridine. Over time, the unique properties of the oxidized forms, the pyridones, garnered significant attention. Research into dihydropyridines, for instance, famously led to the discovery of a major class of calcium channel blockers used in the treatment of hypertension.

More specifically, the investigation of N-methyl-2-pyridone carboxamides has been notable in the context of metabolic studies. For example, N-methyl-2-pyridone-5-carboxamide (2PY) is a well-documented metabolite of nicotinamide (a form of vitamin B3). Initially considered a uremic toxin due to its accumulation in patients with chronic kidney disease, recent studies have suggested that 2PY may possess anti-fibrotic and anti-inflammatory properties.[1][2][3] This dual role of a closely related isomer highlights the nuanced and potent biological activities that this class of compounds can exhibit.

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide was likely a logical step in the systematic exploration of the chemical space around the N-methyl-2-pyridone core, driven by the desire to modulate the pharmacological properties observed in related molecules.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide can be logically approached as a two-stage process: first, the synthesis of the precursor, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, followed by the conversion of the carboxylic acid to the primary amide.

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While various methods for the synthesis of substituted pyridones exist, a common and effective strategy involves the cyclization of a suitable open-chain precursor.

Conceptual Workflow for Carboxylic Acid Precursor Synthesis

Caption: Conceptual workflow for the synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Synthesis of a Dihydropyridone Ester. A multi-component reaction, such as a variation of the Hantzsch synthesis, can be employed. This would typically involve the condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia or a primary amine, followed by oxidation to the pyridone.

-

Step 2: N-Methylation. The nitrogen of the pyridone ring can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF).

-

Step 3: Ester Hydrolysis. The ester group at the 4-position is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification to precipitate the carboxylic acid.

Conversion of Carboxylic Acid to Carboxamide

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. Several reliable methods are available.

Methodology for Amidation

Caption: General pathway for the conversion of a carboxylic acid to a carboxamide.

Detailed Experimental Protocol: Acyl Chloride Method

-

Step 1: Formation of the Acyl Chloride. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or with a catalytic amount of DMF. The reaction is typically carried out at room temperature or with gentle heating. The excess chlorinating agent and solvent are then removed under reduced pressure.

-

Step 2: Reaction with Ammonia. The resulting crude acyl chloride is dissolved in an inert solvent (e.g., DCM or THF) and cooled in an ice bath. A solution of ammonia (either aqueous or in an organic solvent like methanol) is then added dropwise. The reaction is usually rapid and exothermic. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion.

-

Step 3: Work-up and Purification. The reaction mixture is typically washed with water to remove any ammonium salts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product can then be purified by recrystallization or column chromatography to yield 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.

Quantitative Data Summary (Hypothetical)

| Step | Reactants | Reagents | Conditions | Yield (%) | Purity (%) |

| N-Methylation | 2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester | Methyl Iodide, K₂CO₃ | Acetone, reflux | 85-95 | >98 |

| Hydrolysis | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester | NaOH (aq) | Ethanol/Water, reflux | 90-98 | >99 |

| Amidation | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | SOCl₂, NH₃ (aq) | DCM, 0°C to RT | 75-85 | >98 |

Physicochemical Properties and Structural Elucidation

The structure of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide can be unequivocally confirmed using a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups of the pyridone and the amide, as well as the N-H stretches of the primary amide.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.

Putative Biological and Pharmacological Significance

While specific pharmacological data for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is not extensively reported, its structural features allow for informed speculation about its potential biological activities. The broader class of 2-pyridone and dihydropyridine derivatives has been investigated for a wide range of therapeutic applications.

Potential Therapeutic Areas of Interest

-

Antiviral Activity: The dihydropyridine scaffold is a component of some HIV integrase inhibitors.

-

Anticancer Activity: Numerous pyridone derivatives have been shown to possess antiproliferative effects through various mechanisms.

-

Anti-inflammatory and Anti-fibrotic Effects: As observed with the related metabolite 2PY, there is potential for activity in inflammatory and fibrotic conditions.[2]

-

Central Nervous System (CNS) Activity: The ability of small, relatively polar molecules to cross the blood-brain barrier makes this class of compounds interesting for neurological targets.

Hypothesized Mechanism of Action

The biological activity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide would likely be mediated by its ability to interact with specific protein targets. The pyridone and carboxamide moieties provide key hydrogen bonding donors and acceptors, which could facilitate binding to the active site of an enzyme or a receptor. The overall shape and electronic distribution of the molecule would determine its specificity and potency.

Signaling Pathway Diagram (Hypothetical)

Caption: A generalized signaling pathway potentially modulated by the compound.

Future Directions and Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide represents a molecule of interest at the intersection of established pharmacophores. While its specific history is not well-delineated, the scientific principles guiding its design and synthesis are well-established within the field of medicinal chemistry.

Future research should focus on a comprehensive evaluation of its biological activity profile. High-throughput screening against a diverse panel of biological targets could uncover novel therapeutic applications. Further derivatization of the core structure could also lead to the optimization of potency, selectivity, and pharmacokinetic properties.

References

-

Przygodzki, T., et al. (2012). N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Pharmacological Reports, 64(1), 133-140. [Link][4]

-

Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 339. [Link][1][5][6]

-

Kanda, T., et al. (2023). N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? Clinical and Experimental Nephrology, 27(10), 875-885. [Link][2]

-

Rutkowski, B., et al. (2003). N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? Kidney International. Supplement, (84), S19-21. [Link][3]

Sources

- 1. [PDF] N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin | Semantic Scholar [semanticscholar.org]

- 2. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-methyl-2-pyridone-5-carboxamide (2PY)-Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS Number 6433-99-4)

A Note on the Scope of this Document: Information in the public domain regarding the specific synthesis, spectral characterization, and biological activity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is limited. This guide, therefore, leverages data from structurally analogous compounds to provide a comprehensive overview of its likely characteristics and potential applications. All inferred information is clearly indicated.

Introduction

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridines are a well-established and significant scaffold in medicinal chemistry, most notably for their potent calcium channel blocking activity, which has led to their widespread use in the treatment of cardiovascular diseases. The subject of this guide, with its specific substitution pattern, presents a unique chemical entity with potential for exploration in various therapeutic areas. This document aims to provide a detailed technical overview for researchers and drug development professionals interested in this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6433-99-4 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Purity | Typically ≥95% from commercial suppliers | [1] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol. | Inferred |

Synthesis and Characterization

A definitive, published synthesis protocol for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is not currently available. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar dihydropyridine derivatives. One such inferred approach is a modification of the Hantzsch pyridine synthesis.

Inferred Synthetic Protocol

This proposed multi-step synthesis starts from readily available precursors.

Step 1: Synthesis of the Ethyl Acetoacetate Derivative

-

Reaction: Condensation of ethyl cyanoacetate with an appropriate methylating agent in the presence of a base.

-

Rationale: This step introduces the methyl group that will ultimately be at the N1 position of the dihydropyridine ring.

Step 2: Cyclocondensation to form the Dihydropyridine Ring

-

Reaction: A one-pot reaction involving the product from Step 1, an aldehyde (such as formaldehyde or a synthetic equivalent), and a source of ammonia (e.g., ammonium acetate).

-

Rationale: This is the core ring-forming reaction, establishing the dihydropyridine scaffold. The choice of aldehyde and other reactants is crucial for achieving the desired substitution pattern.

Step 3: Amidation of the Carboxylate

-

Reaction: Conversion of the ester group at the 4-position to a carboxamide. This can be achieved by hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., with thionyl chloride or a carbodiimide) and reaction with ammonia.

-

Rationale: This final step installs the desired carboxamide functionality.

Proposed Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Proposed analytical workflow for the characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.

Potential Biological Activity and Applications

The biological activity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide has not been explicitly reported. However, the dihydropyridine scaffold is a well-known pharmacophore, suggesting several potential avenues for investigation.

Calcium Channel Modulation

The most prominent biological activity of dihydropyridines is their ability to block L-type calcium channels.[3] This action leads to vasodilation and is the basis for their use in treating hypertension and angina. While the specific substitution pattern of the target compound will determine its activity and selectivity, it is a prime candidate for screening as a calcium channel modulator.

Anticancer Activity

Recent research has explored the potential of various dihydropyridine derivatives as anticancer agents. Some studies have shown that these compounds can exhibit antiproliferative activity against various cancer cell lines. The mechanism of action is often multifactorial and can involve the modulation of different signaling pathways.

Other Potential Applications

The versatility of the dihydropyridine scaffold has led to its investigation in a range of other therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents.

Caption: Inferred potential mechanisms of action and therapeutic applications.

Safety and Handling

Specific safety and handling data for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is not available. The following recommendations are based on general laboratory safety practices for handling novel chemical entities.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Directions

The limited available information on 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide highlights a significant opportunity for further research. Key areas for future investigation include:

-

Development of a robust and scalable synthetic route.

-

Comprehensive spectral and physicochemical characterization.

-

Screening for biological activity, particularly as a calcium channel modulator and an anticancer agent.

-

In-depth investigation of its mechanism of action if biological activity is confirmed.

Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide represents an intriguing yet underexplored molecule within the well-established dihydropyridine class. While specific data remains scarce, its structural features suggest a high potential for biological activity. This guide provides a foundational understanding based on inferred properties and plausible synthetic and analytical approaches, serving as a valuable resource for researchers poised to unlock the full potential of this compound.

References

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide chemical structure and properties

Introduction

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its core structure, a dihydropyridine ring, is a privileged scaffold found in numerous biologically active molecules.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance, tailored for researchers, scientists, and professionals in the field of drug discovery.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity.

-

IUPAC Name: 1-methyl-2-oxopyridine-4-carboxamide

-

CAS Number: 6433-99-4[2]

-

Molecular Formula: C₇H₈N₂O₂[2]

-

Molecular Weight: 152.15 g/mol [2]

-

Canonical SMILES: CN1C=CC(=CC1=O)C(=O)N

-

InChI: InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)

The structure features a dihydropyridine ring N-methylated at position 1 and bearing an oxo group at position 2. A carboxamide functional group is attached at the 4th position, which is crucial for its potential hydrogen bonding interactions and biological activity.

Physicochemical Properties

While experimental data for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is not extensively published, we can infer its properties from closely related analogs and computational predictions. The properties of its corresponding carboxylic acid (CAS 33972-97-3) and methyl ester (CAS 20845-23-2) provide a valuable reference point.[3][4][5]

| Property | Value (Predicted/Inferred) | Source/Analogy |

| Melting Point | >260 °C | Based on the high melting point of the analogous carboxylic acid.[3] |

| Boiling Point | 329.6±35.0 °C | Predicted for the analogous carboxylic acid.[3] |

| Solubility | Expected to have good solubility in polar organic solvents and moderate aqueous solubility. | The presence of the amide group enhances polarity and hydrogen bonding potential compared to the ester. |

| pKa | ~2.75±0.20 | Based on the predicted pKa of the analogous carboxylic acid.[6] |

| LogP | < 0.17 | Inferred to be lower than the methyl ester analog due to the increased polarity of the amide group.[6] |

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

A robust synthesis of the target compound can be achieved through standard amide formation reactions starting from either 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid or its methyl ester. The choice of starting material often depends on commercial availability and cost.

Synthesis from Carboxylic Acid

This is a classic amide bond formation reaction. The carboxylic acid is first activated to a more reactive species to facilitate the reaction with ammonia.

Experimental Protocol:

-

Activation of the Carboxylic Acid:

-

To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[7]

-

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing with thionyl chloride (SOCl₂).[8]

-

-

Amidation:

-

To the activated carboxylic acid solution, add a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the solution.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

The activation of the carboxylic acid is necessary because the direct reaction between a carboxylic acid and ammonia to form an amide requires high temperatures to drive off water and is often inefficient.[8]

-

DCC is a common and effective coupling agent that facilitates amide bond formation under mild conditions.[7]

-

Thionyl chloride provides a highly reactive acyl chloride intermediate, leading to a rapid and often high-yielding reaction with ammonia.

Synthesis from Methyl Ester (Aminolysis)

The direct reaction of an ester with ammonia or an amine to form an amide is known as aminolysis. This reaction can be slower than the acid chloride route but avoids the use of harsh reagents like thionyl chloride.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1 equivalent) in a suitable solvent, such as methanol or a high-boiling point polar aprotic solvent.

-

-

Aminolysis:

-

Add a concentrated solution of ammonia in methanol or introduce ammonia gas into the reaction vessel.

-

The reaction mixture is typically heated to reflux to drive the reaction to completion. The progress can be monitored by techniques like HPLC or TLC.

-

-

Work-up and Purification:

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from an appropriate solvent system or by column chromatography.

-

Trustworthiness of the Protocols:

These proposed synthetic routes are based on fundamental and widely practiced organic chemistry transformations for amide synthesis.[8][9] The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization for this particular substrate, a standard practice in chemical synthesis.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

N-CH₃: A singlet peak is expected around 3.5-4.0 ppm for the methyl group attached to the nitrogen.

-

Aromatic Protons: The protons on the dihydropyridine ring will appear as doublets or multiplets in the aromatic region (around 6.0-8.0 ppm).

-

-CONH₂: The amide protons will likely appear as two broad singlets in the downfield region (typically > 7.0 ppm), which are exchangeable with D₂O.

-

-

¹³C NMR:

-

C=O (amide): A peak is expected in the range of 165-175 ppm.

-

C=O (ring): Another carbonyl peak from the pyridone ring should be present, likely in a similar region.

-

Aromatic Carbons: Peaks for the carbons of the dihydropyridine ring will be in the aromatic region (around 100-150 ppm).

-

N-CH₃: The N-methyl carbon will appear as a peak in the aliphatic region, typically around 30-40 ppm.

-

-

IR Spectroscopy:

-

N-H stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the primary amide.

-

C=O stretch (amide): A strong absorption band around 1640-1690 cm⁻¹ (Amide I band).

-

C=O stretch (ring): A strong absorption for the pyridone carbonyl.

-

N-H bend: An absorption around 1600-1650 cm⁻¹ (Amide II band).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 152.15.

-

Characteristic fragmentation patterns would likely involve the loss of the carboxamide group.

-

Potential Biological Activity and Applications

The dihydropyridine scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have shown a wide range of biological activities.

-

Antimicrobial and Antifungal Activity: Several dihydropyridine derivatives have been reported to possess antimicrobial and antifungal properties.[10]

-

Anticancer Activity: The 2-oxo-1,2-dihydropyridine moiety is found in compounds that have been investigated for their antiproliferative effects against various cancer cell lines.[4] Modifications to the core structure can lead to potent anticancer agents.

-

Enzyme Inhibition: Certain dihydropyridine derivatives have been identified as inhibitors of enzymes such as EZH2, which is a target in oncology.[11]

-

Calcium Channel Modulation: While the classic dihydropyridine calcium channel blockers have a different substitution pattern, the inherent scaffold suggests that novel derivatives could be explored for their effects on ion channels.[12]

The biological activity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide itself has not been extensively reported. However, its structural similarity to other biologically active dihydropyridines makes it a compelling candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Sources

- 1. d-nb.info [d-nb.info]

- 2. 4-Pyridinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-,(CAS# 6433-99-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Buy Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 [smolecule.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide [cymitquimica.com]

Theoretical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

An In-Depth Technical Guide to the Theoretical Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data, this document focuses on its predicted physicochemical properties, theoretical spectroscopic profile, and a detailed workflow for its computational characterization. The guide is intended for researchers, scientists, and drug development professionals, offering foundational data and methodologies to facilitate further investigation and application of this molecule.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and structure. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a derivative of a pyridone core, a scaffold present in numerous biologically active compounds.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below, providing a standardized basis for its reference in databases and literature.

| Property | Value | Source |

| CAS Number | 6433-99-4 | [] |

| Molecular Formula | C₇H₈N₂O₂ | [] |

| Molecular Weight | 152.15 g/mol | [] |

| Canonical SMILES | CN1C=CC(=CC1=O)C(=O)N | [] |

| InChI | InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11) | [] |

Two-Dimensional Structure

The structural arrangement of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is depicted below. The molecule consists of a central 1,2-dihydropyridin-2-one ring, substituted with a methyl group on the nitrogen atom (N1) and a carboxamide group at the C4 position.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a molecule's physicochemical properties. These parameters are crucial for predicting its behavior in various environments, including its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile in a drug development context.

| Computed Property | Predicted Value | Description |

| XLogP3 | -1.1 | A measure of lipophilicity. The negative value suggests high hydrophilicity. |

| Hydrogen Bond Donors | 1 | The primary amide (-NH₂) group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the ring nitrogen can accept hydrogen bonds. |

| Rotatable Bond Count | 1 | The C-C bond between the ring and the carboxamide group allows for rotation. |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | Indicates the surface area occupied by polar atoms, suggesting good potential for cell membrane permeability. |

Note: These properties are computationally derived and await experimental validation.

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the known functional groups of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, the following spectral characteristics are anticipated.

Proton NMR (¹H NMR)

-

Amide Protons (-CONH₂): A broad singlet is expected around 7.0-8.5 ppm, which may exchange with D₂O.

-

Aromatic/Vinyl Protons: Three distinct signals are expected for the protons on the pyridone ring, likely appearing as doublets or singlets in the 6.0-8.0 ppm range.

-

N-Methyl Protons (-NCH₃): A sharp singlet corresponding to the three methyl protons is anticipated around 3.5-4.0 ppm.

Carbon-13 NMR (¹³C NMR)

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region (160-180 ppm) for the ring and amide carbonyls.

-

Ring Carbons: Four signals are expected for the sp² hybridized carbons of the pyridone ring, typically in the 100-150 ppm range.

-

N-Methyl Carbon (-NCH₃): A signal in the aliphatic region, likely around 30-40 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A pair of sharp peaks around 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=O Stretch: Strong, sharp absorptions are expected around 1650-1700 cm⁻¹ for the two carbonyl groups.

-

N-H Bend: A band around 1600-1650 cm⁻¹ from the amide N-H bending vibration.

Computational Chemistry Workflow for In-Depth Analysis

To move beyond basic predictions and gain a deeper understanding of the molecule's electronic structure and reactivity, a robust computational chemistry workflow is necessary. Density Functional Theory (DFT) is the methodology of choice for this purpose, offering an excellent balance of accuracy and computational cost.

Rationale for Computational Analysis

The objective is to model the molecule's ground state geometry, electronic distribution, and orbital energies. This information is invaluable for predicting reactivity, stability, and potential intermolecular interactions. A functional like B3LYP combined with a basis set such as 6-31G(d,p) provides a reliable standard for this class of organic molecules.

Recommended Computational Protocol

This protocol outlines the standard steps for a thorough theoretical characterization.

-

Initial Structure Generation:

-

Construct the 3D coordinates of the molecule using a molecular builder.

-

Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)).

-

Validation: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To understand the molecule's electronic properties and kinetic stability.

-

Method: From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Interpretation: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates likely sites for electron donation (HOMO) and acceptance (LUMO).

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Method: Calculate the MEP and map it onto the molecule's electron density surface.

-

Interpretation: Red regions (negative potential) indicate electron-rich areas, susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic attack.

-

The following diagram illustrates this proposed workflow.

Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide presents a hydrophilic scaffold with multiple sites for hydrogen bonding. While experimental characterization remains a crucial next step, the theoretical and computational data outlined in this guide provide a robust foundation for future research. The proposed computational workflow offers a clear path to elucidating its electronic structure and reactivity profile, which can accelerate its evaluation in drug discovery programs and materials science applications.

References

- The Royal Society of Chemistry. Supporting Information.

- Biosynth. (n.d.). methyl 1-methyl-2-oxo-1, 2-dihydropyridine-4-carboxylate, min 97%, 1 gram.

- Toronto Research Chemicals. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.

- PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

- Smolecule. (2023, November 23). 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide.

- Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.

Sources

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including synonyms and key properties, and outlines a robust synthetic pathway for its preparation. Furthermore, it explores the landscape of related pyridone and dihydropyridine derivatives, summarizing their known biological activities and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the structure-activity relationships within this class of compounds and providing detailed experimental methodologies.

Introduction: The Pyridinone Scaffold in Drug Discovery

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design. Derivatives of 2-pyridone have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties. Notably, several small molecule inhibitors targeting key enzymes in disease pathways, such as EZH2 in oncology, incorporate the pyridone core.[1] The focus of this guide, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, represents a specific embodiment of this versatile scaffold, meriting detailed investigation for its potential as a novel therapeutic agent.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This section details the known identifiers and calculated properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its closely related structural analog, N1-Methyl-4-pyridone-3-carboxamide.

Table 1: Chemical Identifiers and Synonyms

| Property | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | N1-Methyl-4-pyridone-3-carboxamide |

| IUPAC Name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide[2] |

| Synonyms | N/A | 4PY, 5-aminocarbonyl-1-methyl-4(1H)-pyridone[3][4] |

| CAS Number | 6433-99-4 | 769-49-3[2] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂[2] |

| Molecular Weight | 152.15 g/mol | 152.153 g/mol [2] |

Table 2: Physicochemical Properties

| Property | Value (Predicted for Analogs) | Source |

| logP | -0.56 | ChemAxon[4] |

| Water Solubility | 115 g/L | ALOGPS[4] |

| pKa (Strongest Acidic) | 15.73 | ChemAxon[4] |

| pKa (Strongest Basic) | 0.39 | ChemAxon[4] |

| Hydrogen Bond Donors | 1 | ChemAxon[4] |

| Hydrogen Bond Acceptors | 3 | ChemAxon[4] |

| Polar Surface Area | 63.4 Ų | ChemAxon[4] |

Synthesis and Characterization

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide can be logically approached through a two-step process: the preparation of the corresponding carboxylic acid precursor, followed by its conversion to the primary amide.

Synthetic Strategy

The proposed synthetic route leverages established methodologies for the formation of the pyridone core and subsequent functional group transformations.

Caption: Proposed synthetic workflow for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a viable pathway to the target molecule.

Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (Precursor)

This procedure is adapted from the synthesis of related pyridone carboxylic acids.[5][6]

-

Esterification and Methoxylation of 4-Chloronicotinic Acid: To a solution of 4-chloronicotinic acid in anhydrous methanol, add acetyl chloride dropwise at 0°C. Reflux the mixture overnight. After cooling, concentrate the solution under reduced pressure. Dissolve the crude product in a saturated sodium bicarbonate solution and extract with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-methoxynicotinate.

-

N-Methylation: React the methyl 4-methoxynicotinate with methyl iodide. The reaction can be performed neat or in a suitable solvent like acetone.[5] Heating may be required to drive the reaction to completion.

-

Hydrolysis to the Carboxylic Acid: The resulting N-methylated intermediate is then hydrolyzed using an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the desired 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The product can be purified by recrystallization.

Protocol 2: Conversion of the Carboxylic Acid to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

This protocol utilizes a standard peptide coupling agent for the amidation reaction.

-

Activation of the Carboxylic Acid: Dissolve 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) and an activator like 1-Hydroxybenzotriazole (HOBt).

-

Amidation: To the activated carboxylic acid solution, add a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography or recrystallization to yield the final 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.

Characterization

Table 3: Analytical Data for 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide [7]

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (s, 1H, NH), 6.45 (d, J=7.2 Hz, 1H, H5), 6.12 (d, J=7.2 Hz, 1H, H6), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, CONH₂) |

| ¹³C NMR | δ 170.2 (C=O), 165.8 (CONH₂), 145.1 (C2), 128.7 (C4), 115.3 (C5), 110.4 (C6), 20.1 (CH₃) |

Related Compounds and Their Biological Activities

The biological activity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide has not been extensively reported. However, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Caption: Structural relationships between the target compound and related bioactive molecules.

N1-Methyl-4-pyridone-3-carboxamide

This isomer of the target compound is a known human metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD).[3] It is classified as a uremic toxin, and elevated levels have been associated with an increased risk of cardiovascular disease.[2] Its biological activity is primarily linked to its role in nicotinate and nicotinamide metabolism.[3]

Pirfenidone and its Derivatives

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved anti-fibrotic drug. Numerous derivatives have been synthesized and evaluated for their anti-fibrotic and anti-inflammatory activities. These studies provide a strong rationale for investigating the potential of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide in these therapeutic areas.

Pyridone-Based EZH2 Inhibitors

A significant number of potent and selective inhibitors of EZH2, a key enzyme in epigenetic regulation and a target in oncology, share a common pyridone core.[1] This highlights the potential of the 1-methyl-2-oxo-1,2-dihydropyridine scaffold to be further elaborated into potent enzyme inhibitors.

Dihydropyrimidine Derivatives

Structurally similar dihydropyrimidine derivatives have been reported to exhibit a range of biological activities, including antidiabetic and antimicrobial properties.[8] This suggests that the dihydropyridine core of the target compound may also confer interesting biological properties.

Future Directions and Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a compound with significant potential for further investigation in the field of drug discovery. Based on the analysis of its structure and the activities of related compounds, future research could fruitfully explore its potential as an anti-inflammatory, anti-fibrotic, or anti-cancer agent. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further biological evaluation. Detailed in vitro and in vivo studies are warranted to elucidate its specific mechanism of action and to assess its therapeutic potential. This technical guide serves as a comprehensive starting point for researchers interested in harnessing the potential of the pyridinone scaffold for the development of novel therapeutics.

References

-

Human Metabolome Database. (2006). N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2024). N1-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]

-

FooDB. (2011). N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

- Kiricojevi, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

-

Aladdin Scientific. (n.d.). 1-methyl-2-oxo-1, 2-dihydropyridine-4-carboxylicacid. Retrieved from [Link]

- Copeland, R. A., et al. (2016). Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry.

-

PubChem. (n.d.). N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide. Retrieved from [Link]

-

The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2021). PMC. Retrieved from [Link]

-

MDPI. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from [Link]

-

Physics Forums. (2015). Aromaticity of 1-methyl-1H-pyridin-2-one?. Retrieved from [Link]

-

MDPI. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-2-oxo-N-(pyrimidin-5-yl)-1,2-dihydropyridine-3-carboxamide. Retrieved from [Link]

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 4. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) - FooDB [foodb.ca]

- 5. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (1443980-69-5) for sale [vulcanchem.com]

- 8. Buy Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 [smolecule.com]

The Multifaceted Biological Activities of 1,4-Dihydropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: Beyond the Blockbuster Calcium Channel Blockers

For decades, the 1,4-dihydropyridine (DHP) scaffold has been a cornerstone in cardiovascular medicine, with blockbuster drugs like nifedipine and amlodipine defining its therapeutic landscape.[1][2][3] However, to confine our understanding of this remarkable heterocyclic core to its calcium channel blocking activity would be to overlook a vast and burgeoning field of pharmacological potential.[4][5][6][7] This in-depth technical guide moves beyond the well-trodden path, offering researchers, scientists, and drug development professionals a comprehensive exploration of the diverse biological activities of 1,4-dihydropyridine derivatives. We will delve into their multifaceted mechanisms of action, from anticancer and antimicrobial to antioxidant effects, and provide a practical framework for their synthesis and biological evaluation. Our focus will be on the "why" behind the "how," providing not just protocols but the scientific rationale that underpins experimental design, empowering you to unlock the full therapeutic promise of this privileged structure.[2]

The Chemical Versatility of the 1,4-Dihydropyridine Core: A Foundation for Diverse Bioactivity

The Hantzsch synthesis, first reported in 1881, remains a fundamental and versatile method for the creation of the 1,4-dihydropyridine ring.[8][9] This one-pot multicomponent reaction, typically involving an aldehyde, a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate), allows for the facile introduction of a wide array of substituents at various positions of the DHP ring.[8][9][10] This inherent synthetic tractability is the very source of the DHP scaffold's diverse biological activities. The ability to readily modify the substituents at the C2, C3, C4, C5, and C6 positions, as well as the N1 position, allows for the fine-tuning of electronic, steric, and lipophilic properties, thereby influencing receptor binding and biological response.[11][12]

A generalized scheme for the Hantzsch synthesis is presented below:

Figure 1: Generalized Hantzsch synthesis of 1,4-dihydropyridine derivatives.

The Spectrum of Biological Activities: From Ion Channels to Intracellular Targets

While the blockade of L-type calcium channels remains the most prominent biological activity of DHPs, extensive research has unveiled a much broader pharmacological scope.[2][13][14][15] This section will explore the key therapeutic areas where DHP derivatives have shown significant promise.

Calcium Channel Modulation: The Archetypal Activity

The primary mechanism of action for classic DHP antihypertensive agents is the blockade of L-type voltage-gated calcium channels (CaV1).[2][3] These channels are crucial for regulating calcium influx into smooth muscle cells, and their inhibition leads to vasodilation and a subsequent reduction in blood pressure.[3] The structure-activity relationship (SAR) for calcium channel blocking activity is well-established, with key features including:

-

An aryl group at the C4 position, often substituted with an electron-withdrawing group.[11][12]

-

Small alkyl groups at the C2 and C6 positions.[11]

Interestingly, some DHP derivatives have also been found to modulate T-type calcium channels, which are implicated in conditions like epilepsy and neuropathic pain.[13] This dual-channel activity opens up new avenues for therapeutic intervention.

Anticancer Activity: A Multifaceted Approach to Oncology

A growing body of evidence highlights the potential of 1,4-dihydropyridine derivatives as anticancer agents.[16][17][18][19] Their mechanisms of action in this context are diverse and appear to be cell-line dependent. Some key observations from recent studies include:

-

Cytotoxicity against various cancer cell lines: DHP derivatives have demonstrated cytotoxic effects against glioblastoma, lung cancer, colorectal adenocarcinoma, liver cancer, cervical cancer, and breast cancer cell lines.[16][17][19]

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[20]

-

Structure-Activity Relationship for Anticancer Effects: The nature and position of substituents on the aryl ring at C4, as well as the symmetry of the DHP ring, appear to play a crucial role in their anticancer potency and selectivity.[16] For instance, the presence of electron-withdrawing groups on the aromatic ring has been associated with enhanced anticancer activity.[16]

Table 1: Representative Anticancer Activity of 1,4-Dihydropyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 18 | HeLa | 3.6 | [16] |

| 19 | HeLa | 2.3 | [16] |

| 20 | HeLa | 4.1 | [16] |

| 18 | MCF-7 | 5.2 | [16] |

| 19 | MCF-7 | 5.7 | [16] |

| 20 | MCF-7 | 11.9 | [16] |

| 7b, 7d, 7e, 7f | U87MG, A549, Caco-2 | Potent Activity | [17] |

| 6j, 6l | MCF-7, HeLa, Hep G2 | 56-74 | [18] |

Antimicrobial and Antileishmanial Activities: A New Frontier in Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1,4-Dihydropyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][21][22][23][24]

-

Antibacterial Activity: DHPs have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][21][24] Some derivatives have even shown activity against Mycobacterium tuberculosis.[1][24]

-

Antifungal Activity: Moderate antifungal activity against species like Candida albicans has also been reported.[1][21]

-

Antileishmanial Activity: Certain asymmetric 1,4-DHPs have displayed promising activity against Leishmania amazonensis, the causative agent of leishmaniasis.[22]

-

Mechanism of Action: While not fully elucidated, the antimicrobial effects of DHPs may be related to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Antioxidant Properties: Combating Oxidative Stress

Several 1,4-dihydropyridine derivatives have been shown to possess significant antioxidant activity.[25][26][27][28] This is attributed to their structural resemblance to the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide).[25][26] The dihydropyridine ring can act as a hydrogen donor, thereby scavenging free radicals and protecting cells from oxidative damage.[28]

The antioxidant potential of DHPs is influenced by the substituents on the ring, with electron-donating groups on the C4-aryl ring generally enhancing activity.[25] This property makes them interesting candidates for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and osteoporosis.[5][27]

Methodologies for Evaluating Biological Activity: A Practical Guide

This section provides standardized, step-by-step protocols for assessing the key biological activities of 1,4-dihydropyridine derivatives. These protocols are designed to be self-validating and are grounded in established scientific literature.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test 1,4-dihydropyridine derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: Workflow for evaluating calcium channel blocking activity.

Future Directions and Concluding Remarks

The 1,4-dihydropyridine scaffold continues to be a fertile ground for drug discovery. [4][5][29][30]While its legacy in cardiovascular medicine is secure, the future lies in exploring its full potential across a spectrum of therapeutic areas. Future research should focus on:

-

Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the non-calcium channel-related activities of DHPs is crucial for rational drug design.

-

Improving Selectivity: Synthesizing derivatives with enhanced selectivity for specific cancer cell types or microbial species will be key to minimizing off-target effects.

-

Exploring Novel Therapeutic Applications: The anti-inflammatory, neuroprotective, and antidiabetic properties of some DHPs warrant further investigation. [5][6][7][23] In conclusion, the 1,4-dihydropyridine core represents a privileged scaffold with a remarkable diversity of biological activities. By leveraging the synthetic accessibility of this system and employing robust biological evaluation methodologies, the scientific community is well-positioned to develop the next generation of DHP-based therapeutics that address a wide range of unmet medical needs.

References

-

Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. Available at: [Link]

-

Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]

-

Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). PubMed Central. Available at: [Link]

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Available at: [Link]

-

Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Available at: [Link]

-

Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC. Available at: [Link]

-

Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. Available at: [Link]

-

Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. Available at: [Link]

-

Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica. Available at: [Link]

-

Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives. PubMed. Available at: [Link]

-

Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Semantic Scholar. Available at: [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Available at: [Link]

-

A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications In Catalysis. Available at: [Link]

-

Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. NIH. Available at: [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available at: [Link]

-

The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. Available at: [Link]

-

Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. Available at: [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Available at: [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Available at: [Link]

-

1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. PMC. Available at: [Link]

-

1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. ResearchGate. Available at: [Link]

-

Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

-

1,4-Dihydropyridines as calcium channel ligands and privileged structures. PubMed. Available at: [Link]

-

Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. PubMed Central. Available at: [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Available at: [Link]

-

SAR studies of calcium channel blockers acitivity of 1,4-DHPs. ResearchGate. Available at: [Link]

-

1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship. ResearchGate. Available at: [Link]

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Available at: [Link]

-

1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. PubMed. Available at: [Link]

-

1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers. Available at: [Link]

-

1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed. Available at: [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Available at: [Link]

-

Anticancer activity of 1,4-dihydropyridine derivatives. Hilaris Publisher. Available at: [Link]

-

1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. PMC. Available at: [Link]

-

1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. PMC. Available at: [Link]

-

Structures of some 1,4-dihydropyridine derivatives. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. ResearchGate. Available at: [Link]

-

1,4‐Dihydropyridine Ca2+ channel antagonists and activators: A comparison of binding characteristics with pharmacology. Semantic Scholar. Available at: [Link]

Sources

- 1. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests | Semantic Scholar [semanticscholar.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 9. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]

- 10. [PDF] Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media | Semantic Scholar [semanticscholar.org]

- 11. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gssrr.org [gssrr.org]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 24. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 26. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

- 30. researchgate.net [researchgate.net]

A Technical Guide for Preclinical Research: Hypothesized Mechanisms of Action for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a small molecule of significant interest due to its hybrid structure, incorporating pharmacophores from several classes of bioactive compounds. While it is available as a research chemical, its specific biological activities and mechanism of action (MoA) remain largely uncharacterized in public literature.[] This guide addresses this knowledge gap by leveraging a structure-activity relationship (SAR) approach to propose three primary, testable hypotheses for its MoA. By dissecting its core components—the dihydropyridine ring, the 2-pyridone motif, and the carboxamide functional group—we can infer plausible biological targets. This whitepaper puts forth the following hypotheses:

-

Neuroprotection: Acting as a multi-target modulator to mitigate excitotoxicity and neuroinflammation, relevant in neurodegenerative disease models.

-

Anti-inflammatory Activity: Functioning as an inhibitor of the canonical NF-κB signaling pathway, a central mediator of inflammatory responses.

-

Anticancer Activity: Operating as a modulator of oncogenic pathways, potentially through the inhibition of protein kinases or epigenetic enzymes.

This document provides the scientific rationale for each hypothesis, outlines potential signaling pathways, and details robust experimental workflows for validation. It is intended to serve as a foundational guide for researchers, scientists, and drug development professionals initiating preclinical investigation of this compound.

Introduction to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Chemical Identity and Structural Rationale

The subject of this guide is a heterocyclic compound featuring a methylated 2-pyridone ring functionalized with a carboxamide group at the 4-position. Its structure is a compelling starting point for MoA exploration because each component is independently associated with significant biological activity.

-

Dihydropyridine Core: The 1,2-dihydropyridine scaffold is famously associated with L-type calcium channel blockers used in treating hypertension.[2] However, novel derivatives have demonstrated a range of other activities, including neuroprotection and potent antioxidant effects, often independent of calcium channel modulation.[2][3]

-

Carboxamide Group: This functional group is a cornerstone of medicinal chemistry, present in a multitude of approved drugs. It acts as a versatile hydrogen bond donor and acceptor, facilitating target engagement. Molecules containing carboxamides have shown efficacy as anti-inflammatory, neuroprotective, and anticancer agents.[4][5][6] Specifically, nicotinamides (pyridine-carboxamides) are known to modulate inflammatory pathways such as NF-κB.[7]

-

2-Oxo-pyridine (Pyridone) Motif: This scaffold is increasingly recognized as a privileged structure in drug discovery, notably in the development of inhibitors for epigenetic targets like Enhancer of Zeste Homolog 2 (EZH2).[8]

The convergence of these three motifs in a single molecule necessitates a systematic, hypothesis-driven approach to elucidate its primary mechanism of action.

| Property | Value |

| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxamide |

| Synonyms | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide |

| CAS Number | 6433-99-4[] |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol [9] |

| Parent Acid | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid[10] |

Hypothesis I: Neuroprotection via Multi-Target Modulation

Scientific Rationale

Neurodegenerative diseases are frequently characterized by neuronal loss driven by excitotoxicity, oxidative stress, and chronic neuroinflammation. The structure of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide suggests it could counteract these pathologies. The dihydropyridine core is linked to neuroprotective effects in models of ischemic brain injury, potentially by modulating calcium influx and calmodulin-dependent pathways.[2] Furthermore, various carboxamide-containing molecules have demonstrated neuroprotective potential by acting as negative allosteric modulators of AMPA receptors or by suppressing neuroinflammatory processes.[6] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which induces Parkinson's-like pathology through mitochondrial dysfunction and oxidative stress, is a standard for testing neuroprotective agents and has been used to validate compounds with similar structural motifs.[11][12][13]

Proposed Signaling Pathway

We hypothesize that the compound confers neuroprotection by dually targeting neuronal excitotoxicity and microglial-driven inflammation. It may reduce excessive intracellular calcium (Ca²⁺) accumulation in neurons while simultaneously suppressing the activation of microglia, thereby reducing the production of neurotoxic pro-inflammatory cytokines like TNF-α and IL-1β.

Experimental Validation Workflow

A tiered approach, from in vitro cell-based assays to in vivo disease models, is essential for validating this hypothesis. This workflow ensures that cellular effects are confirmed before committing to resource-intensive animal studies.

Protocol 2.3.1: In Vitro Neuronal Viability Assay

-

Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and differentiate for 5-7 days using retinoic acid.

-

Pre-treatment: Treat cells with a dose range of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (e.g., 10 nM to 100 µM) for 2 hours.

-

Toxin Induction: Induce neurotoxicity by adding MPP+ (the active metabolite of MPTP) to a final concentration of 1 mM. Include vehicle and toxin-only controls.

-

Incubation: Incubate for 24 hours at 37°C.

-

Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Causality Check: A dose-dependent increase in viability compared to the toxin-only control would support a cytoprotective effect.

Protocol 2.3.2: In Vivo MPTP Mouse Model

-

Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

-

Pre-treatment: Administer the compound (e.g., 10-50 mg/kg, oral gavage) or vehicle daily for 7 days.

-

MPTP Induction: On day 8, co-administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals. Continue compound administration for another 7 days.[13]

-

Behavioral Analysis: Perform motor coordination tests (e.g., Rotarod test) at baseline and at the end of the study.

-

Endpoint Analysis: At day 15, sacrifice animals and harvest brains. Process the substantia nigra and striatum for:

-

Immunohistochemistry: Tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron survival.

-

HPLC: Measurement of dopamine and its metabolites in the striatum.

-

-

Causality Check: A significant rescue of TH-positive neurons and dopamine levels, coupled with improved motor performance, would provide strong evidence for in vivo neuroprotection.

Hypothesis II: Anti-inflammatory Activity via NF-κB Pathway Inhibition

Scientific Rationale

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2. The nicotinamide substructure within our compound is particularly relevant, as nicotinamide itself has been shown to inhibit NF-κB activation and subsequent TNF-α production.[7][12] This MoA is central to many anti-inflammatory drugs. Therefore, it is plausible that 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide exerts anti-inflammatory effects by intervening in this critical pathway.

Proposed Signaling Pathway